Methylamino phenothiazine-10-carboxylate;hydrochloride
Overview
Description
“Methylamino phenothiazine-10-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 934812-38-1 . It has a molecular weight of 308.79 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results. The molecular weight is known to be 308.79 .Scientific Research Applications
Antimicrobial Activity
Phenothiazines, including methylamino phenothiazine-10-carboxylate hydrochloride derivatives, exhibit broad-spectrum antimicrobial activity. These compounds modify cell permeability and have shown strong activity against multi-drug resistant forms of Mycobacterium tuberculosis, suggesting a significant role in managing certain bacterial infections (Kristiansen & Amaral, 1997).
Biological Activities of Synthesized Phenothiazines
Recent investigations have identified over fifty new phenothiazine derivatives with promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from the compounds' interactions with biological systems, including cell lines, bacteria, viruses, parasites, and laboratory animals (Pluta, Morak-Młodawska, & Jeleń, 2011).
Anticancer and Antiprotozoal Activities
Phenothiazines have been repurposed for their anticancer and antiprotozoal activities, with some compounds showing IC50 values in the micromolar and near nanomolar range. Halogenated phenothiazines, in particular, exhibit favorable anticancer activity, while others have photosensitizing activity against trypanosomatids. Tetra and pentacyclic azaphenothiazines demonstrate broad-spectrum anticancer activity (González-González et al., 2021).
Non-Psychiatric Effects
Apart from their antipsychotic uses, phenothiazines have been investigated for their antimicrobial, antiprionic, and anticancerous activities. Their application in clinical settings requires further exploration to fully understand their beneficial effects (Sudeshna & Parimal, 2010).
Antiviral Activity
Phenothiazines, including chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine, have demonstrated antiviral activity against a broad spectrum of RNA-viruses. These compounds inhibit various stages of viral replication, suggesting potential therapeutic use against viral infections (Otręba, Kośmider, & Rzepecka-Stojko, 2020).
In Vitro Anticancer Activity
Phenothiazines such as fluphenazine, perphenazine, and prochlorperazine have shown to inhibit the viability of different cancer cell lines in vitro. These findings support further research into their potential as anticancer agents (Otręba & Kośmider, 2020).
Activity Against Antibiotic-Resistant Mycobacterium tuberculosis
Phenothiazines exhibit significant in vitro activity against susceptible, polydrug-, and multidrug-resistant strains of M. tuberculosis. They also enhance the activity of some first-line antibiotics, suggesting their potential role as an adjuvant in tuberculosis therapy (Amaral et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
methylamino phenothiazine-10-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S.ClH/c1-15-18-14(17)16-10-6-2-4-8-12(10)19-13-9-5-3-7-11(13)16;/h2-9,15H,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFRYDXSQLCBFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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